Five‑Fold Higher Vapor Pressure Enhances Suitability for Vapor‑Phase Deposition
Dimethyl(isopropyl)silane exhibits a vapor pressure of 163 mmHg at 25 °C, which is approximately 5.2 times greater than that of triethylsilane (31.6 mmHg at 25 °C) and substantially higher than that of the bulkier triisopropylsilane . This pronounced volatility facilitates more efficient vapor delivery in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes, where precise precursor flux control is essential for uniform film growth.
at 25 °C
| Evidence Dimension | Vapor pressure at 25 °C |
|---|---|
| Target Compound Data | 163 mmHg |
| Comparator Or Baseline | Triethylsilane: 31.6 mmHg; Triisopropylsilane: <10 mmHg (estimated) |
| Quantified Difference | 5.2× higher vs. triethylsilane |
| Conditions | Measured at 25 °C, atmospheric pressure |
Why This Matters
Higher vapor pressure enables more reliable precursor delivery in vapor‑phase semiconductor fabrication, reducing the need for elevated source temperatures and minimizing thermal decomposition during transport.
